molecular formula C14H16FNO2 B2562425 Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287266-53-7

Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate

Cat. No. B2562425
CAS RN: 2287266-53-7
M. Wt: 249.285
InChI Key: ZAVVRPOVEPZDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate, also known as MPHP-2201, is a synthetic cannabinoid that has been gaining popularity in recent years. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the body. MPHP-2201 has been used in scientific research to study the effects of cannabinoids on the body and to develop new treatments for various medical conditions.

Mechanism of Action

Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in a wide range of physiological effects such as pain relief, appetite stimulation, and mood elevation.
Biochemical and Physiological Effects:
Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been found to have a wide range of biochemical and physiological effects on the body. It has been shown to have potent analgesic effects, which make it useful for the treatment of chronic pain. Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has also been found to stimulate appetite and improve mood, which may be useful for the treatment of conditions such as anorexia and depression.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the body. Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to the use of Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate in laboratory experiments. It has been found to have some toxic effects on the body, which may limit its usefulness for long-term studies. Additionally, Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is a relatively new compound, and more research is needed to fully understand its effects on the body.

Future Directions

There are several future directions for research on Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate. One area of interest is the development of new treatments for medical conditions such as chronic pain, anxiety, and depression. Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been found to have potent analgesic and mood-elevating effects, which make it a promising candidate for the development of new drugs. Another area of interest is the study of the long-term effects of Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate on the body. More research is needed to fully understand the potential risks and benefits of this compound. Finally, there is a need for further research on the mechanism of action of Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate and its interactions with the endocannabinoid system in the body. This will help to improve our understanding of the effects of cannabinoids on the body and may lead to the development of new treatments for a wide range of medical conditions.

Synthesis Methods

Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is synthesized through a chemical process that involves the reaction of 3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentan-1-ol with methyl 2-amino-2-oxoacetate in the presence of a catalyst. The resulting compound is then purified and crystallized to obtain pure Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate.

Scientific Research Applications

Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been used in scientific research to study the effects of cannabinoids on the body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as appetite, pain sensation, and mood. Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has also been used to develop new treatments for medical conditions such as chronic pain, anxiety, and depression.

properties

IUPAC Name

methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-18-12(17)11(16)14-6-13(7-14,8-14)9-3-2-4-10(15)5-9/h2-5,11H,6-8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVVRPOVEPZDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC(C1)(C2)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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